molecular formula C23H20FN5O B356359 17-(3-fluorophenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 847036-12-8

17-(3-fluorophenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356359
CAS No.: 847036-12-8
M. Wt: 401.4g/mol
InChI Key: HYJIMWPJFFKPFD-UHFFFAOYSA-N
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Description

11-(3-fluorophenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group with a pyrimido-pyrrolo-quinoxalinone core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-fluorophenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimido-Pyrrolo-Quinoxalinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as phosphorus oxychloride (POCl₃) and bases like triethylamine (TEA) are often used.

    Introduction of the Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the core structure in the presence of a strong base.

    Addition of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(3-fluorophenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, amine derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, 11-(3-fluorophenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 11-(3-fluorophenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the pyrimido-pyrrolo-quinoxalinone core can modulate biological activity through various pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 11-(3-chlorophenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one
  • 11-(3-bromophenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one

Uniqueness

Compared to its analogs, 11-(3-fluorophenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of 11-(3-fluorophenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

847036-12-8

Molecular Formula

C23H20FN5O

Molecular Weight

401.4g/mol

IUPAC Name

17-(3-fluorophenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C23H20FN5O/c1-14(2)10-11-28-13-25-21-19(23(28)30)20-22(27-18-9-4-3-8-17(18)26-20)29(21)16-7-5-6-15(24)12-16/h3-9,12-14H,10-11H2,1-2H3

InChI Key

HYJIMWPJFFKPFD-UHFFFAOYSA-N

SMILES

CC(C)CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F

Canonical SMILES

CC(C)CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)F

Origin of Product

United States

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